N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
The compound “N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a 1,2,3-triazole ring, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and 1,2,3-triazole rings, and the trifluoromethyl group . These groups would likely contribute to the compound’s physical and chemical properties.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, including the presence of the pyridine and 1,2,3-triazole rings, and the trifluoromethyl group .Scientific Research Applications
NNMT Inhibitors Discovery and Characterization
Research has identified potent and selective small-molecule NNMT inhibitors, contributing valuable tools for exploring biological and therapeutic hypotheses. The discovery of bisubstrate NNMT inhibitors, such as MS2734, and their biochemical, biophysical, kinetic, and structural characterization has been significant. Notably, the first crystal structure of human NNMT in complex with a small-molecule inhibitor was obtained, demonstrating the inhibitor's occupancy in both substrate and cofactor binding sites, which could lead to the development of more potent and selective NNMT inhibitors (Babault et al., 2018).
Role in Disease
NNMT's involvement in various diseases has been extensively studied. Overexpression of NNMT is implicated in several human diseases, making it a potential therapeutic target. For instance, NNMT expression levels have been found to be a poor prognostic biomarker for patients with solid tumors, indicating its potential utility in diagnosis and prognosis (Li et al., 2018). Furthermore, NNMT's potential involvement in cutaneous malignant melanoma has been investigated, with findings suggesting its role in the neoplasm's diagnosis and prognosis (Ganzetti et al., 2018).
NNMT Activity Assays
The development of rapid and efficient assays for characterizing substrates and inhibitors of NNMT has facilitated the study of this enzyme's substrate scope and inhibitor development. These assays have allowed for kinetic analyses of NNMT-mediated methylation for various pyridine-based substrates and the identification and characterization of small molecule inhibitors (van Haren et al., 2016).
Structural Insights
Structural studies have provided insights into substrate recognition and enzyme-inhibitor interactions, enabling a deeper understanding of NNMT's catalytic mechanism. For example, crystal structures of NNMT bound with end products and demethylated cofactors have elucidated the enzyme's substrate binding and highlighted residues important for catalysis and recognition, guiding the design of inhibitors and activity-based probes (Swaminathan et al., 2017).
Metabolic and Chemical Studies
Studies on the metabolic fate of nicotinamide and related compounds in higher plants and other organisms have also been part of the scientific exploration of NNMT's role. These studies have contributed to understanding the biochemical pathways and metabolic conversions involving nicotinamide derivatives, potentially impacting various biological processes and therapeutic applications (Matsui et al., 2007).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various receptors and enzymes .
Mode of Action
It’s worth noting that the compound contains a pyridine group, which has been found to play a crucial role in the activity of many bioactive compounds .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways .
Pharmacokinetics
The trifluoromethyl group present in the compound is often used in drug design to improve the metabolic stability and increase the lipophilicity, which can enhance the bioavailability .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
Properties
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O/c16-15(17,18)13-2-1-10(7-20-13)14(25)21-8-11-9-24(23-22-11)12-3-5-19-6-4-12/h1-7,9H,8H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLICDSUJDQFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC2=CN(N=N2)C3=CC=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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